molecular formula C18H29N5O B2607572 3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine CAS No. 1002002-50-7

3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine

Cat. No. B2607572
CAS RN: 1002002-50-7
M. Wt: 331.464
InChI Key: KSKYNNNTQOWECJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecule contains a total of 47 bond(s). There are 23 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 tertiary amide(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H29N5O and a molecular weight of 331.464. More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Derivatives

The chemical synthesis of pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, including those with sulfonamido moieties, has been reported. These compounds were designed as potential antimicrobial agents, demonstrating the broad utility of pyridazine derivatives in medicinal chemistry (A. S. Al-Kamali, A. Al-Hazmi, 2014).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacy, including potent bacterial biofilm and MurB inhibitors. These derivatives have demonstrated notable activity against various bacterial strains, highlighting the therapeutic potential of piperazine-linked compounds in treating bacterial infections and inhibiting biofilm formation (Ahmed E. M. Mekky, S. Sanad, 2020).

Androgen Receptor Downregulation

A study on the development of androgen receptor downregulators for treating advanced prostate cancer highlighted the modification of a triazolopyridazine moiety to address specific drug property issues. This research presents an application of piperazine derivatives in oncology, specifically targeting the androgen receptor pathway in prostate cancer (R. Bradbury et al., 2013).

Antidiabetic Potential

Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop new anti-diabetic medications. This work exemplifies the exploration of piperazine derivatives for their potential therapeutic effects in managing diabetes (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

Future Directions

The future directions for this compound could involve further work to modify its structure to increase its activity and decrease its cytotoxicity in humans and animals . It could also involve further exploration of its potential uses in various applications, given its interesting chemical structure.

properties

IUPAC Name

2,2-dimethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-18(2,3)17(24)23-13-11-22(12-14-23)16-8-7-15(19-20-16)21-9-5-4-6-10-21/h7-8H,4-6,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKYNNNTQOWECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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